![molecular formula C9H7N3 B2994778 4-[Amino(cyano)methyl]benzonitrile CAS No. 760130-79-8](/img/structure/B2994778.png)
4-[Amino(cyano)methyl]benzonitrile
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Overview
Description
4-[Amino(cyano)methyl]benzonitrile, also known as 4-Aminobenzonitrile, is an organic chemical compound with the molecular formula C7H6N2 . It is used as an amino substituted benzonitrile with hypotensive activity and as a radioprotective agent . It is also used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .
Synthesis Analysis
4-Aminobenzonitrile has been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side chain . It has also been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid .Molecular Structure Analysis
The molecular structure of 4-Aminobenzonitrile consists of a benzene ring with an amino group (-NH2) and a nitrile group (-CN) attached to it . The molecular weight of this compound is 118.1359 .Chemical Reactions Analysis
4-Aminobenzonitrile can undergo various chemical reactions. For instance, it can be reduced to primary amines using diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride .Physical And Chemical Properties Analysis
4-Aminobenzonitrile is a solid substance with a melting point of 83-85 °C (lit.) . It is soluble in ethyl acetate, dichloromethane, and chloroform, but insoluble in water .Scientific Research Applications
1. Derivatization Reagent in Capillary Zone Electrophoretic Analysis 4-Aminobenzonitrile has been used as a derivatization reagent in capillary zone electrophoretic analysis of aldoses, ketoses, and uronic acid . In this application, the compound is used to modify the structures of these sugars, allowing them to be separated and analyzed more effectively.
2. Synthesis of Methacrylic Monomers and Polythiophenes This compound has also been used in the synthesis of methacrylic monomers containing pendant azobenzene structures and polythiophenes containing an azobenzene moiety in the side-chain . These materials have potential applications in the field of optoelectronics, where they can be used to create devices such as solar cells and light-emitting diodes (LEDs).
Safety And Hazards
properties
IUPAC Name |
4-[amino(cyano)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4,9H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCFEYGENCIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Amino(cyano)methyl]benzonitrile |
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